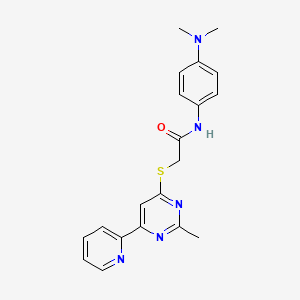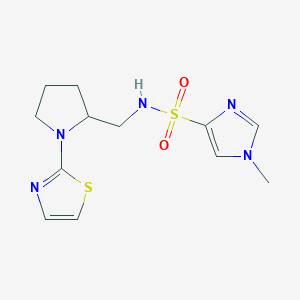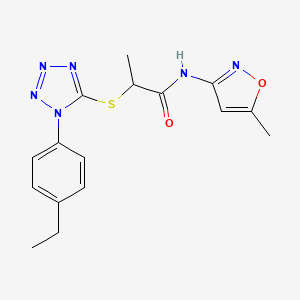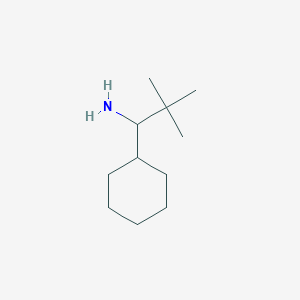![molecular formula C11H11ClN4O B2617685 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide CAS No. 945298-51-1](/img/structure/B2617685.png)
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide” is a compound that is used in proteomics research . It is also known as MI-2, a MALT1 inhibitor .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “this compound”, has been a topic of interest in pharmaceutical research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular formula of “this compound” is C11H11ClN4O, and its molecular weight is 250.69 . The 1,2,4-triazole ring is a key structural component in this compound .Scientific Research Applications
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been studied for its potential applications in various scientific research areas. It has been studied for its ability to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. It has also been studied for its ability to bind with certain proteins, such as the protein c-Myc. Additionally, this compound has been studied for its potential to be used as a fluorescent marker in imaging techniques.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which in turn affects the function of these proteins and enzymes. For example, this compound has been shown to bind to the enzyme acetylcholinesterase, which inhibits the enzyme’s activity and thus affects the levels of acetylcholine in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes in the body. Studies have shown that this compound can affect the levels of certain hormones, such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to affect the levels of certain neurotransmitters, such as acetylcholine and glutamate.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is a highly versatile compound, as it can be used in a variety of experiments. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution. However, this compound is also limited by its low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide. One potential direction is to further investigate its potential applications in imaging techniques. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential to act as an inhibitor of certain enzymes. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of this compound, as well as its potential to bind with certain proteins. Finally, further research could be conducted to investigate the potential toxicity of this compound, as well as its potential to interact with other molecules.
Synthesis Methods
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-N-phenylacetamide (CPA) with 1-methyl-1H-1,2,4-triazole (MT) in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white solid.
properties
IUPAC Name |
2-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-5-11(17)15-10-3-1-9(2-4-10)6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZPWSPEOWYDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)


![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)

![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)





